

In-Depth Technical Guide: Thermodynamic Properties of Gaseous Carbonyl Sulfide (COS)

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Compound of Interest

Compound Name: Carbonyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of gaseous **carbonyl sulfide** (COS). **Carbonyl sulfide** is a linear molecule that is intermediate between carbon dioxide and carbon disulfide.^[1] It serves as a significant sulfur-containing impurity in various fuel gases and is utilized as an intermediate in the production of thiocarbamate herbicides.^{[1][2]} This document summarizes key quantitative data, details the experimental and computational protocols for their determination, and visualizes a critical chemical reaction involving COS.

Core Thermodynamic Data

The thermodynamic properties of gaseous **carbonyl sulfide** are essential for understanding its behavior in chemical reactions and industrial processes. The following tables summarize the key data at standard conditions (298.15 K and 1 bar).

Standard Molar Thermodynamic Properties

This table presents the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation for gaseous COS.

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-141.8[1]	kJ/mol
Standard Molar Entropy	S°	231.57[3]	J/(mol·K)
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-165.4	kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$, with values for ΔH° and S° from the table.

Molar Heat Capacity

The molar heat capacity at constant pressure (C_p) is a critical parameter for thermodynamic calculations.

Thermodynamic Property	Symbol	Value	Units
Molar Heat Capacity (at 298.15 K)	C_p	41.5[1]	J/(mol·K)

Temperature-Dependent Heat Capacity (Shomate Equation)

The heat capacity of gaseous COS varies with temperature. The Shomate equation provides an empirical fit for C_p as a function of temperature (T in Kelvin).

$$C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2[3]$$

where $t = T / 1000$.

The coefficients for this equation are provided in the table below for two distinct temperature ranges.

Temperature Range (K)	A	B	C	D	E
298 - 1200	34.53892	43.05378	-26.61773	6.338844	-0.327515
1200 - 6000	60.32240	1.738332	-0.209982	0.014110	-5.128873

Data sourced from the NIST WebBook.[\[3\]](#)

Methodologies for Determination of Thermodynamic Properties

The determination of the thermodynamic properties of gaseous **carbonyl sulfide** relies on a combination of experimental techniques and computational models. Due to the toxic and corrosive nature of COS, computational methods have become increasingly important.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Spectroscopic Methods: A primary experimental route to obtaining thermodynamic data for gases is through the analysis of their molecular spectra.

- **Infrared and Raman Spectroscopy:** These techniques are used to probe the vibrational and rotational energy levels of the COS molecule.
- **Data Analysis:** The frequencies of the spectral lines are used to determine the molecular constants, such as vibrational frequencies and rotational constants.
- **Statistical Mechanics Calculation:** These molecular constants are then used as inputs for statistical mechanics calculations to determine macroscopic thermodynamic properties like entropy, heat capacity, and Gibbs free energy. The data found in the NIST-JANAF Thermochemical Tables are often derived from a multitude of theoretical or experimental spectroscopic constants.[\[4\]](#)[\[5\]](#)

Calorimetry: While less common for direct determination of gaseous properties of toxic substances, calorimetric methods establish the foundational enthalpy of formation values.

- Bomb Calorimetry: Used to measure the heat of combustion of sulfur and carbon-containing compounds.
- Hess's Law Application: The experimental heat of combustion is used in conjunction with the known enthalpies of formation of the combustion products (e.g., CO_2 and SO_2) to calculate the enthalpy of formation of the initial compound (COS) via Hess's Law.

Computational Protocols

Computational chemistry offers a powerful alternative for determining thermodynamic properties, especially when experimental measurements are challenging.

Ab Initio Quantum Mechanics: These "first-principles" methods solve the electronic Schrödinger equation to determine the energy of the molecule.

- Model Chemistry Selection: Composite methods such as CBS-QB3, CBS-APNO, G3, and G4 are often employed to achieve high accuracy.^[7]
- Energy Calculation: The total electronic energy of the COS molecule and its constituent elements in their standard states are calculated.
- Enthalpy of Formation Calculation: The enthalpy of formation is derived from the difference between the total energy of the molecule and the total energies of its constituent elements.^[8]
- Frequency Calculation: The vibrational frequencies of the molecule are also calculated, which are then used to determine other thermodynamic properties like entropy and heat capacity through statistical mechanics formalisms.^[7]

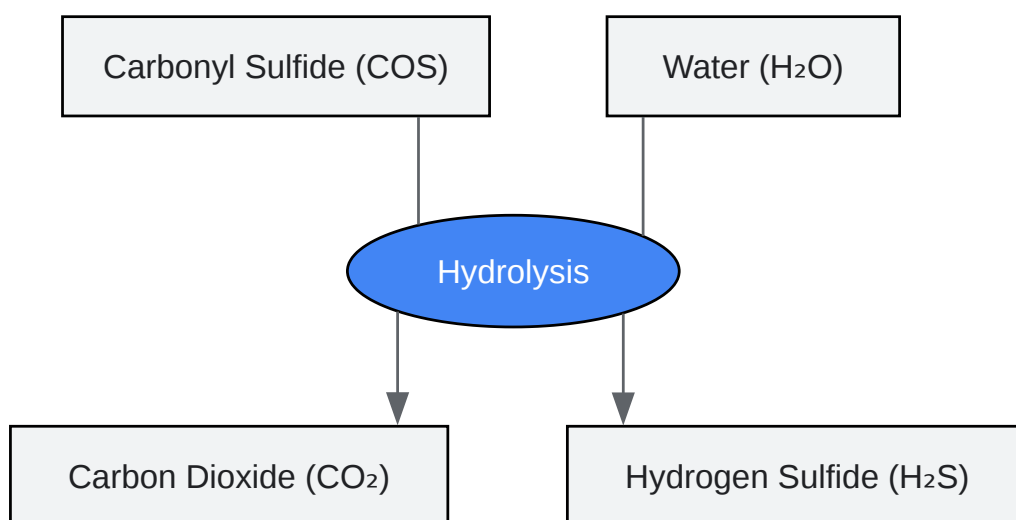
Analytical Representations: Recent approaches have focused on developing efficient analytical models to predict thermodynamic properties.

- Molecular Constant Input: These models require only a small number of molecular constants as inputs, such as bond lengths and vibrational frequencies.^{[4][5]}
- Entropy and Gibbs Energy Calculation: Analytical representations are then used to directly calculate the molar entropy and Gibbs free energy over a wide range of temperatures.^{[4][5]}

[6] These models have shown excellent agreement with data from the NIST database, with average relative deviations often less than 0.2%. [4][5][6]

Key Chemical Pathway: Hydrolysis of Carbonyl Sulfide

Carbonyl sulfide undergoes hydrolysis to form carbon dioxide and hydrogen sulfide. This reaction is significant in both industrial and biological contexts. [1][9][10] In industrial settings, it is a key reaction for the removal of COS from gas streams, often facilitated by catalysts. [9][11] [12] In biological systems, this conversion is catalyzed by carbonic anhydrase enzymes. [1]



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Caption: Hydrolysis of **Carbonyl Sulfide**.

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